N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
This compound features a 1,3-thiazole core substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 2. The thiazole is linked via an ethyl chain to a 2,3-dihydro-1,4-benzodioxine-6-sulfonamide moiety. Its molecular weight is 436.98 g/mol (inferred from , compound 4, adjusted for structural differences) .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4S2/c1-13-19(28-20(23-13)14-2-4-15(21)5-3-14)8-9-22-29(24,25)16-6-7-17-18(12-16)27-11-10-26-17/h2-7,12,22H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKMPRFHBCHBTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many compounds with a similar thiazole structure have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
Based on the structure, it can be inferred that the compound might interact with its targets through the thiazole ring, a common feature in many bioactive compounds. The thiazole ring is known to interact with biological targets, leading to various effects such as antiviral, anti-inflammatory, and anticancer activities.
Biochemical Pathways
For instance, indole derivatives, which share some structural similarities with F2011-1135, have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Pharmacokinetics
Pharmacokinetics characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its absorption, distribution, metabolism, and excretion (ADME) processes.
Biochemical Analysis
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Differences
- Replacement of 4-chlorophenyl with 3,4-dimethoxyphenyl () introduces electron-donating groups, altering electronic distribution and possibly modulating target affinity .
Sulfonamide Moieties :
- The benzodioxine sulfonamide in the target compound offers a rigid, oxygen-rich structure, favoring solubility and hydrogen bonding over simpler aryl sulfonamides (e.g., 2-fluorobenzene sulfonamide in Table 1) .
- Methoxy or methyl groups on the sulfonamide (e.g., G570-0027) may enhance metabolic stability but reduce polarity .
Tautomerism and Spectral Features
Analogous to , tautomerism in thiazole-containing compounds can influence reactivity and bioactivity. The target compound’s thiazole lacks tautomeric protons, as confirmed by the absence of νS-H bands (~2500–2600 cm⁻¹) in IR spectra, similar to triazole-thiones in . This suggests stability in the thione form, critical for consistent binding interactions .
Computational Insights
While specific docking data for the target compound is unavailable, AutoDock4 () has been used to study flexible receptor interactions in similar sulfonamides. The benzodioxine group’s oxygen atoms may act as hydrogen-bond acceptors, akin to carbonyl groups in triazole derivatives (), enhancing target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
